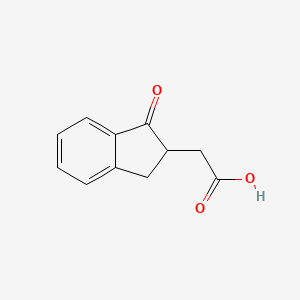![molecular formula C15H11F3O3 B6166641 4-{[2-(trifluoromethyl)phenyl]methoxy}benzoic acid CAS No. 149289-06-5](/img/new.no-structure.jpg)
4-{[2-(trifluoromethyl)phenyl]methoxy}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[2-(trifluoromethyl)phenyl]methoxy}benzoic acid is an organic compound with the molecular formula C15H11F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety through a methoxy linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(trifluoromethyl)phenyl]methoxy}benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-(trifluoromethyl)phenol and 4-hydroxybenzoic acid.
Reaction Conditions: The reaction is carried out under basic conditions using a suitable base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Reaction Mechanism: The phenoxide ion generated from 2-(trifluoromethyl)phenol reacts with the benzoic acid derivative to form the desired product through a nucleophilic aromatic substitution mechanism.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction parameters such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[2-(trifluoromethyl)phenyl]methoxy}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or aldehydes.
Substitution: The trifluoromethyl group can undergo electrophilic substitution reactions, while the methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Electrophilic reagents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
4-{[2-(trifluoromethyl)phenyl]methoxy}benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of 4-{[2-(trifluoromethyl)phenyl]methoxy}benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, affecting its distribution and activity within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(trifluoromethyl)benzoic acid
- 2-(trifluoromethyl)benzoic acid
- 3,5-bis(trifluoromethyl)benzoic acid
Comparison
4-{[2-(trifluoromethyl)phenyl]methoxy}benzoic acid is unique due to the presence of both a trifluoromethyl group and a methoxy linkage, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
149289-06-5 |
|---|---|
Molekularformel |
C15H11F3O3 |
Molekulargewicht |
296.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



